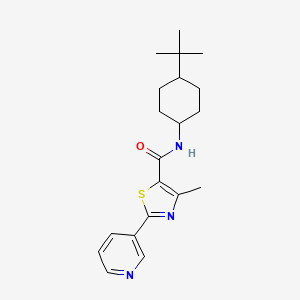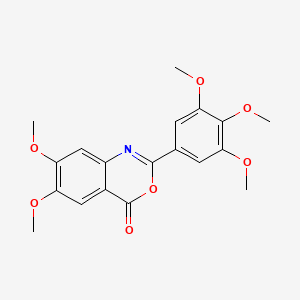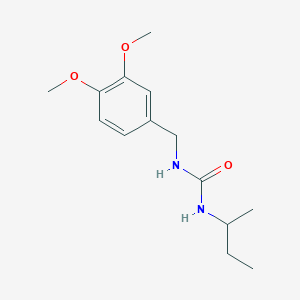
4-chloro-3-methoxy-N-1H-1,2,4-triazol-3-ylbenzenesulfonamide
Overview
Description
The compound “4-chloro-3-methoxy-N-1H-1,2,4-triazol-3-ylbenzenesulfonamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-chloro-3-methoxy-N-1H-1,2,4-triazol-3-ylbenzenesulfonamide”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-chloro-3-methoxy-N-1H-1,2,4-triazol-3-ylbenzenesulfonamide” is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of related compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “4-chloro-3-methoxy-N-1H-1,2,4-triazol-3-ylbenzenesulfonamide” are complex and involve various steps. For instance, the synthesis of related compounds involves Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition .Scientific Research Applications
Agricultural Sprays
The compound’s properties may be utilized to improve the control over droplet size in agricultural sprays. This is crucial for achieving targeted delivery of pesticides and nutrients, minimizing waste, and reducing environmental impact. The advancements in spray technology can lead to more efficient and sustainable farming practices .
Precision Medicine
In the field of precision medicine, the compound could be used to develop new formulations for drug delivery systems. Its characteristics might allow for better control over the release and distribution of medication, potentially improving the efficacy and reducing side effects of treatments .
Antiviral Agents
Derivatives of this compound have shown potential as antiviral agents. They could be designed to inhibit the replication of viruses, including influenza and other respiratory viruses, which is a significant area of research in the development of new antiviral drugs .
Cancer Therapeutics
The compound’s derivatives may be applied in cancer research, particularly in the synthesis of molecules that can act as inhibitors for certain pathways involved in cancer cell proliferation. This could lead to the development of novel anticancer drugs with improved specificity and lower toxicity .
Antimicrobial Treatments
Research indicates that the compound could be used to create new antimicrobial agents. These agents could be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Enzyme Inhibition
The compound may serve as a scaffold for designing enzyme inhibitors. This application is particularly relevant in the development of treatments for diseases where enzyme activity is dysregulated, such as metabolic disorders or certain types of neurodegenerative diseases .
Future Directions
The future directions for research on “4-chloro-3-methoxy-N-1H-1,2,4-triazol-3-ylbenzenesulfonamide” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
4-chloro-3-methoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O3S/c1-17-8-4-6(2-3-7(8)10)18(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOCJOMLQPYPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4675487.png)
![5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)



![5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4675535.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675551.png)

![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)
![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)
